molecular formula C11H13NO4 B4167201 Methyl 2-benzamido-3-hydroxypropanoate

Methyl 2-benzamido-3-hydroxypropanoate

Cat. No.: B4167201
M. Wt: 223.22 g/mol
InChI Key: OEWSGVFWOOIBLB-UHFFFAOYSA-N
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Description

Methyl N-benzoylserinate is an organic compound with the molecular formula C11H13NO4 It is a derivative of serine, an amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the serine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-benzoylserinate can be synthesized through the esterification of N-benzoylserine with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of Methyl 2-benzamido-3-hydroxypropanoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as zirconium metal catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl N-benzoylserinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of N-benzoylserine and methanol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

    Methyl benzoate: Similar in structure but lacks the serine moiety.

    Ethyl N-benzoylserinate: An ethyl ester analog of Methyl 2-benzamido-3-hydroxypropanoate.

    N-benzoylserine: The parent compound without the ester group.

Uniqueness: Methyl N-benzoylserinate is unique due to the presence of both the benzoyl and serine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-benzamido-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)9(7-13)12-10(14)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWSGVFWOOIBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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